molecular formula C26H20N4 B3105738 5-Phenyl-1-trityltetrazole CAS No. 154750-11-5

5-Phenyl-1-trityltetrazole

Cat. No.: B3105738
CAS No.: 154750-11-5
M. Wt: 388.5 g/mol
InChI Key: VGZPWMFEPXVLHI-UHFFFAOYSA-N
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Description

5-Phenyl-1-trityltetrazole is a chemical compound with the molecular formula C26H20N4. It is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Mechanism of Action

Target of Action

The primary target of 5-Phenyl-1-trityltetrazole is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.

Mode of Action

this compound acts as an inhibitor of the angiotensin II receptor . By binding to this receptor, it prevents the action of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure.

Biochemical Pathways

The inhibition of the angiotensin II receptor by this compound impacts the renin-angiotensin system (RAS) . This system is responsible for regulating blood pressure and fluid balance. By inhibiting the action of angiotensin II, this compound can help to lower blood pressure and reduce fluid retention.

Pharmacokinetics

It is known that tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may have good bioavailability and metabolic stability.

Result of Action

The inhibition of the angiotensin II receptor by this compound has been shown to decrease lipid levels and potassium levels in mice . This suggests that it may have potential therapeutic applications in the treatment of conditions such as hypertension, diabetes, and heart disease .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been shown to have an inhibitive effect against copper-alloy corrosion in a NaCl 3 wt% environment . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-trityltetrazole typically involves the reaction of phenylhydrazine with triphenylmethyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate phenylhydrazine derivative, which is then cyclized to form the tetrazole ring. The reaction conditions include the use of a polar solvent, such as ethanol or methanol, and heating the reaction mixture to reflux.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1-trityltetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further chemical synthesis or as intermediates in the production of other compounds.

Scientific Research Applications

5-Phenyl-1-trityltetrazole has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other chemical compounds.

  • Biology: The compound has been studied for its potential biological activity, including its ability to interact with various biomolecules and enzymes.

  • Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of diseases such as cancer and inflammation.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Comparison with Similar Compounds

  • 1H-tetrazole

  • Triphenylmethyl chloride

  • Phenylhydrazine

  • Lithium aluminum hydride (LiAlH4)

  • Sodium borohydride (NaBH4)

Properties

IUPAC Name

5-phenyl-1-trityltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-28-29-30(25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZPWMFEPXVLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-phenyl-1H-tetrazole (50.0 g, 342.1 mmol, 1.00 equiv) in DCM (dried) (150 mL) was placed in a flask that had been purged and maintained with an inert atmosphere of nitrogen. Triethylamine (45.0 g, 444.7 mmol, 1.30 equiv) at 0° C. was added to the mixture, followed by the addition of chlorotriphenylmethane (100.0 g, 358.7 mmol, 1.05 equiv) in several batches at 0° C. The resulting solution was stirred for 3 hours at room temperature. The solids were collected by filtration, and the filtrate cake was washed with cold EtOAc (1×100 mL) and water (3×300 mL). The solid was dried under reduced pressure to yield 125 g (94%) of 5-phenyl-1-trityl-1H-tetrazole as a white solid. ES m/z: [M+H]+ calcd for C26H20N4, 389.1, found 389.1.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The Compound of the formula 11 is prepared from 5-phenyl tetrazole of the formula 14 by reacting with trityl chloride to get N-trityl-5-phenyl tetrazole of the formula 13, which on reaction with butyl lithium and triisopropyl borate followed by hydrolysis to give compound of the formula 11. This process is shown in the Scheme 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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